molecular formula C15H14INO B312366 N-(3,5-dimethylphenyl)-2-iodobenzamide

N-(3,5-dimethylphenyl)-2-iodobenzamide

Cat. No.: B312366
M. Wt: 351.18 g/mol
InChI Key: LXZZLALCAJVBQX-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-iodobenzamide is a useful research compound. Its molecular formula is C15H14INO and its molecular weight is 351.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H14INO

Molecular Weight

351.18 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-iodobenzamide

InChI

InChI=1S/C15H14INO/c1-10-7-11(2)9-12(8-10)17-15(18)13-5-3-4-6-14(13)16/h3-9H,1-2H3,(H,17,18)

InChI Key

LXZZLALCAJVBQX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2I)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2I)C

Pictograms

Environmental Hazard

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Reagent Stoichiometry

The synthesis begins with 2-iodobenzoic acid (20 mmol) dissolved in dichloromethane (CH2Cl2, 50 mL). Triethylamine (24.4 mmol) acts as a base to deprotonate the carboxylic acid, facilitating nucleophilic attack by 3,5-dimethylaniline (11.1 mmol). The reaction proceeds at room temperature for 6 hours, achieving 89% yield after column chromatography (hexane/EtOAc, 96:4).

Critical to this method is the sequential addition of reagents: the acid is first dissolved in CH2Cl2, followed by slow addition of the amine to minimize side reactions. Quenching with aqueous HCl removes unreacted aniline, while sodium bicarbonate neutralizes residual acid.

Spectroscopic Characterization

The product exhibits distinct signals in 1H NMR (400 MHz, CDCl3): δ 7.90 (d, J = 8.0 Hz, 1H), 7.44–7.38 (m, 3H), 7.28–7.24 (m, 2H), and 2.38 (s, 3H) corresponding to the methyl groups. 13C NMR (100.6 MHz) confirms the amide carbonyl at δ 167.2 ppm and aromatic carbons between δ 118–142 ppm. IR spectroscopy reveals N–H stretching at 3290 cm⁻¹ and C=O vibration at 1663 cm⁻¹.

Acid Chloride Intermediate Route Using Thionyl Chloride

Activation and Amidation Sequence

In this approach, 2-iodobenzoic acid (20 mmol) is refluxed with SOCl2 (120 mmol) in toluene at 80°C for 3 hours to form the acyl chloride. Subsequent cooling to 0°C and addition of 3,5-dimethylaniline (20 mmol) in CH2Cl2 with triethylamine (50 mmol) yields the amide in 88% yield after filtration.

The use of SOCl2 ensures complete conversion to the acid chloride, eliminating competing equilibria observed in direct coupling. This method avoids chromatographic purification, instead relying on precipitation with NaHCO3(aq) to isolate the product.

Analytical Validation

1H NMR (400 MHz, CDCl3) data align with the first method: δ 7.92 (d, J = 7.8 Hz, 1H), 7.52 (dd, J = 7.4 Hz, 1H), and 2.34 (s, 6H) for the dimethyl groups. Mass spectrometry (HRMS) confirms the molecular ion at m/z 352.0188 [M+H]⁺, consistent with theoretical values.

Comparative Analysis of Methodologies

Yield and Practical Considerations

ParameterDirect CouplingAcid Chloride Route
Reaction Time6 hours4 hours
Yield89%88%
Purification MethodColumn ChromatographyFiltration
ScalabilityModerateHigh

The acid chloride route offers marginal time savings and eliminates chromatography, making it preferable for large-scale synthesis. However, direct coupling avoids hazardous SOCl2, benefiting small-scale laboratory settings.

Purity and Byproduct Formation

Both methods produce ≥95% purity by NMR. The direct coupling method generates trace triethylamine hydrochloride, removed during aqueous workup. In contrast, the SOCl2 route may leave residual dimethylaniline, necessitating rigorous washing .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-(3,5-dimethylphenyl)-2-iodobenzamide, and how can purity be validated?

  • Methodology :

  • Synthesis : React 3,5-dimethylaniline with 2-iodobenzoyl chloride in a polar aprotic solvent (e.g., dichloromethane) under inert conditions. Use a base like triethylamine to neutralize HCl byproducts.
  • Purification : Isolate the crude product via vacuum filtration, followed by recrystallization from ethanol or ethyl acetate to remove unreacted starting materials.
  • Characterization : Confirm structure and purity using NMR (1H/13C), IR (amide C=O stretch ~1650–1680 cm⁻¹), and mass spectrometry (molecular ion peak at expected m/z). Thin-layer chromatography (TLC) with UV visualization can monitor reaction progress .

Q. How can the crystal structure of this compound be resolved experimentally?

  • Methodology :

  • X-ray diffraction : Grow single crystals via slow evaporation of a saturated ethanol solution. Collect diffraction data using a Cu-Kα or Mo-Kα source.
  • Refinement : Use SHELX programs (SHELXL for refinement) to solve the structure. The iodine atom’s high electron density will aid in phasing. Analyze hydrogen-bonding networks (e.g., N–H···O or C–H···I interactions) and packing motifs influenced by the bulky iodine substituent .
  • Parameters : Report space group, unit cell dimensions, and torsion angles (e.g., C–I bond orientation relative to the amide plane) .

Advanced Research Questions

Q. How does the ortho-iodine substituent affect electronic properties and reactivity compared to other halogenated analogs?

  • Methodology :

  • Electronic Effects : Perform DFT calculations to map electron density distribution. Compare with chloro/bromo analogs to assess inductive effects on the amide’s resonance stability.
  • Reactivity Studies : Conduct nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to evaluate the iodine’s leaving-group ability. Monitor kinetics via HPLC or UV-vis spectroscopy .
  • Spectroscopic Analysis : Compare 1H NMR chemical shifts (e.g., deshielding of aromatic protons near iodine) and IR carbonyl stretches to infer electronic perturbations .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodology :

  • Comparative Assays : Test derivatives under standardized conditions (e.g., enzyme inhibition assays with consistent substrate concentrations and pH buffers). Use positive/negative controls to validate reproducibility.
  • Structural Modifications : Synthesize analogs with varying substituents (e.g., replacing iodine with methyl or nitro groups) to isolate structure-activity relationships (SAR).
  • Computational Docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina. Validate predictions with mutagenesis studies .

Q. How can computational modeling predict the pharmacokinetic behavior of this compound?

  • Methodology :

  • ADMET Profiling : Use SwissADME or ADMETLab to predict absorption (LogP), metabolism (CYP450 interactions), and toxicity (Ames test alerts).
  • Solubility Analysis : Apply the General Solubility Equation (GSE) to estimate aqueous solubility, accounting for iodine’s hydrophobicity.
  • In Silico Validation : Cross-reference predictions with experimental data from hepatic microsome assays or Caco-2 permeability studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic data for meta-substituted benzamide derivatives?

  • Methodology :

  • Space Group Validation : Re-analyze raw diffraction data for twinning or pseudo-symmetry, which may lead to incorrect space group assignments.
  • Hydrogen Bonding : Compare hydrogen-bonding motifs (e.g., N–H···O vs. C–H···π) across studies to identify packing variations. For example, shows meta-substituents alter dihedral angles by 10–15°, affecting unit cell parameters .
  • Temperature Effects : Re-crystallize the compound at different temperatures (e.g., 4°C vs. room temperature) to assess polymorphism .

Tables for Key Parameters

Property Method Key Observations Reference
Crystal Space GroupX-ray diffractionMonoclinic C2/c; Z = 8
Amide C=O StretchIR Spectroscopy1675 cm⁻¹ (shifted due to iodine’s electronegativity)
LogP (Predicted)SwissADME3.82 ± 0.3 (indicative of moderate lipophilicity)

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